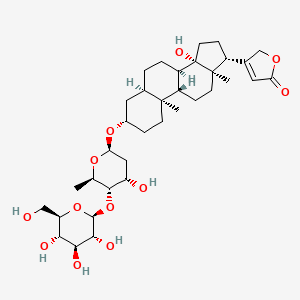
Glucoevatromonoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucoevatromonoside is a natural product found in Corchorus olitorius, Digitalis lanata, and Digitalis cariensis with data available.
Aplicaciones Científicas De Investigación
Cancer Therapy Potential
Glucoevatromonoside, a cardenolide derived from Digitalis mariana ssp. heywoodii, has shown promise in cancer therapy. It inhibits Na+/K+-ATPase, which is more susceptible in cancer cells, making it a potential agent for tumor therapy. Its production through semisynthesis and biotransformation has been explored due to the complexity of its chemical structure and the rarity of its natural sources (Munkert et al., 2017).
Biosynthesis and Glycosylation
Research into the glycosylation and deglycosylation of cardiac glycosides like this compound has been conducted using cell suspension cultures and shoot cultures from Digitalis lanata. These studies provide insights into the biosynthesis pathways and the role of different enzymes in the formation of cardiac glycosides, including this compound. The biotransformation of this compound has also been investigated, revealing insights into its metabolism and interactions within the plant system (Theurer et al., 1994).
Anticancer Properties
This compound has demonstrated anti-cancer properties, specifically its ability to induce cancer type-specific cell death. In lung cancer cells, it induced non-canonical cell death, while in acute myeloid leukemia cells, it triggered caspase-dependent apoptosis. This highlights its potential as an anticancer agent with the ability to exert cytotoxic effects via different cell death modalities (Schneider et al., 2018).
Propiedades
Fórmula molecular |
C35H54O12 |
|---|---|
Peso molecular |
666.8 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O12/c1-17-31(47-32-30(41)29(40)28(39)25(15-36)46-32)24(37)14-27(44-17)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33+,34-,35+/m1/s1 |
Clave InChI |
BKLVUVLBSZAKIF-DQEYRRRMSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |
Sinónimos |
glucoevatromonoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(4aR,7E,8R,8aR)-2-oxo-7-tetradecylidene-4,4a,5,6,8,8a-hexahydro-3H-chromen-8-yl]sulfanyl]acetic acid](/img/structure/B1254349.png)
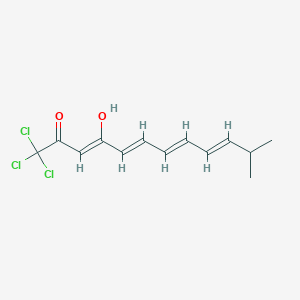

![(6R)-1,6,11-trihydroxy-8-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-[(2S,4R,5R,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-methyl-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1254355.png)
![2-[(2E,5E,7E,11E)-13-hydroxy-3,7,9,11-tetramethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B1254357.png)
![(7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254358.png)
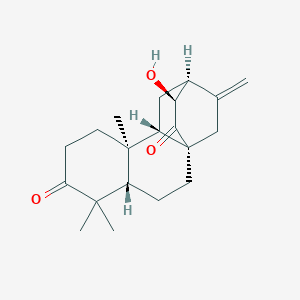
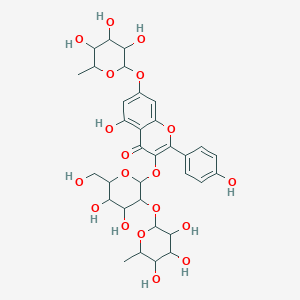

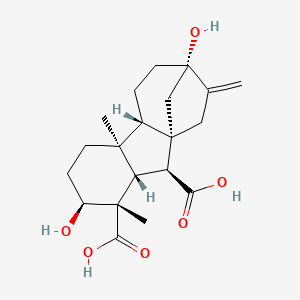
![2-Amino-3-[(2-iodoacetyl)amino]propanoic acid](/img/structure/B1254365.png)
![[9-(2-Chlorophenyl)-3,7-dimethyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaen-14-yl]-cyclopropylmethanone](/img/structure/B1254366.png)
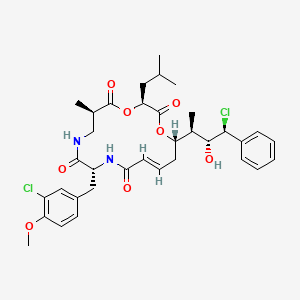
![4-[(3R,5S,6S,8S)-3-Ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B1254370.png)